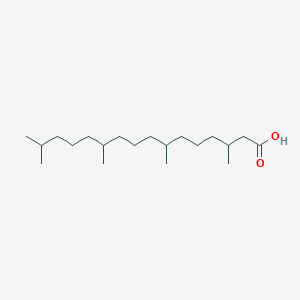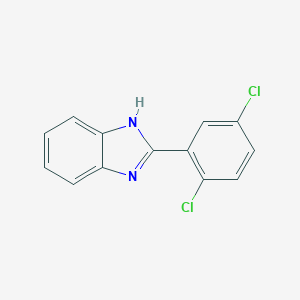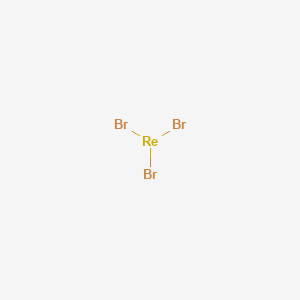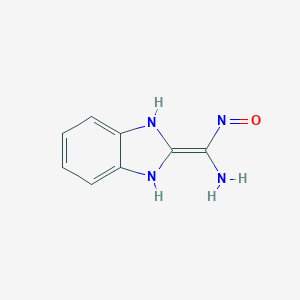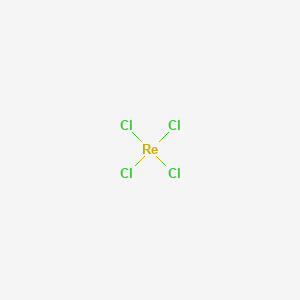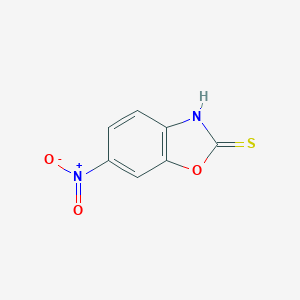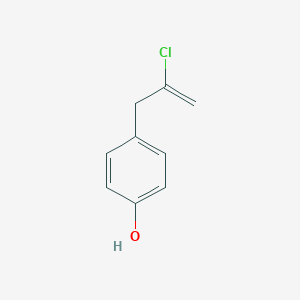
2-Chloro-3-(4-hydroxyphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(4-hydroxyphenyl)-1-propene, commonly known as 2-Cl-HPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-Cl-HPP is not fully understood. However, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
2-Cl-HPP has been found to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-oxidant effects by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cl-HPP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Cl-HPP. Some of these include:
1. Further studies on the mechanism of action of 2-Cl-HPP to better understand its anti-inflammatory, anti-cancer, and anti-oxidant properties.
2. Development of new synthesis methods for 2-Cl-HPP that are more efficient and environmentally friendly.
3. Studies on the potential use of 2-Cl-HPP as a drug delivery system for various drugs.
4. Investigation of the potential use of 2-Cl-HPP in the treatment of various diseases, such as cancer and inflammatory disorders.
5. Studies on the toxicity of 2-Cl-HPP and its potential side effects.
In conclusion, 2-Cl-HPP is a promising compound that has potential applications in various fields of science. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
2-Cl-HPP can be synthesized by the reaction of 4-hydroxyacetophenone with allyl chloride in the presence of a base. This reaction leads to the formation of 2-allyl-4-hydroxyacetophenone, which is then converted to 2-Cl-HPP by reacting it with thionyl chloride and aluminum chloride.
Aplicaciones Científicas De Investigación
2-Cl-HPP has been extensively studied for its potential use in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system for various drugs.
Propiedades
Número CAS |
13283-34-6 |
|---|---|
Nombre del producto |
2-Chloro-3-(4-hydroxyphenyl)-1-propene |
Fórmula molecular |
C9H9ClO |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
4-(2-chloroprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9ClO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
Clave InChI |
HSYBRMFETVCUAD-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=C(C=C1)O)Cl |
SMILES canónico |
C=C(CC1=CC=C(C=C1)O)Cl |
Otros números CAS |
13283-34-6 |
Sinónimos |
2-chloro-3-(4-hydroxyphenyl)-1-propene Cl-OHPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



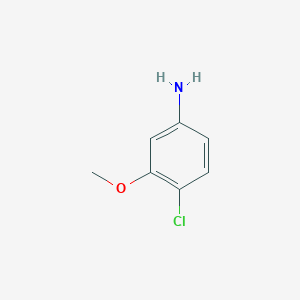
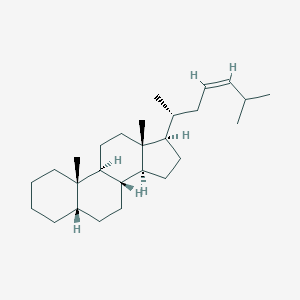
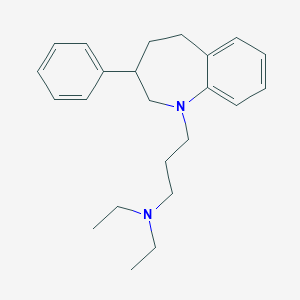
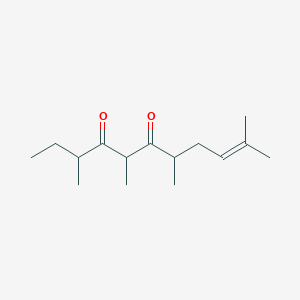
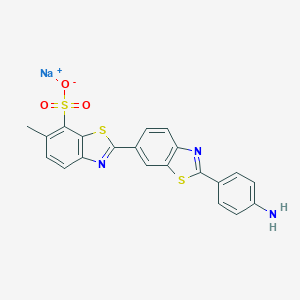
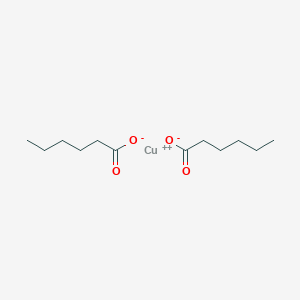
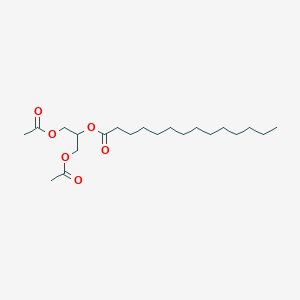
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
